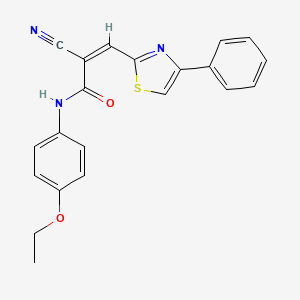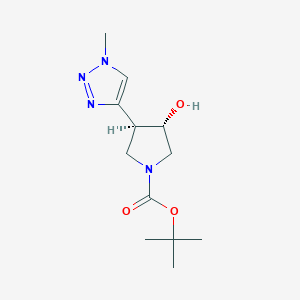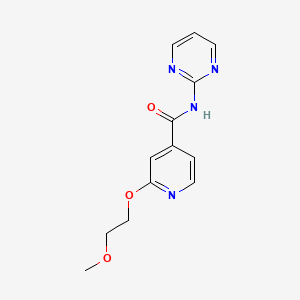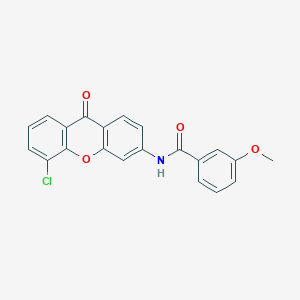![molecular formula C15H21NO3 B2375193 2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1210349-80-6](/img/structure/B2375193.png)
2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and a tetrahydropyran ring
Aplicaciones Científicas De Investigación
2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified to create a wide range of derivatives.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Métodos De Preparación
The synthesis of 2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-phenyltetrahydro-2H-pyran-4-ylmethylamine with methoxyacetyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy group, converting it into a carbonyl group.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological system being studied .
Comparación Con Compuestos Similares
2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or type of substituents.
4-hydroxy-2-quinolones: These compounds share some structural similarities and are also studied for their biological activities.
Weinreb amides: These compounds are used in organic synthesis and have similar functional groups, making them useful for comparison in synthetic methodologies.
Propiedades
IUPAC Name |
2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-11-14(17)16-12-15(7-9-19-10-8-15)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNXZIYZJZQOEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2375114.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2375118.png)
![2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2375119.png)
![(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2375120.png)

![1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2375124.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2375125.png)

![1-[4-[2-(4-Chlorophenyl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2375128.png)

